1-(4-Chlorobenzyl)piperazin-2-one hydrochloride
Overview
Description
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride (CBPH) is a piperazine derivative widely used in scientific research. It is a water-soluble, colorless solid which is easily synthesized from readily available starting materials. CBPH has been used in a variety of research applications, including drug design, drug discovery, and biological studies. It has also been used in the synthesis of other compounds, such as the development of new pharmaceuticals.
Scientific Research Applications
Synthesis Methods
- An improved synthetic method for compounds related to "1-(4-Chlorobenzyl)piperazin-2-one hydrochloride" has been reported, offering higher yields and practical applications for industrialization (Wu Qiuye, 2005). This approach is economical and practical for the synthesis of cetirizine hydrochloride intermediates.
Biological Applications
- Novel derivatives have been synthesized and evaluated for their potential as dual antihypertensive agents. These compounds, prepared as free bases and transformed into hydrochloride salts, have shown promise in pharmacological evaluations (Pavlína Marvanová et al., 2016).
- The design and pharmacological evaluation of certain piperazine derivatives have indicated potential antidepressant and antianxiety activities, offering insights into new therapeutic avenues (J. Kumar et al., 2017).
- Research into piperazine-based HIV-1 entry inhibitors has led to the discovery of compounds with potent anti-HIV-1 activities, highlighting the therapeutic potential of these derivatives in the treatment and prevention of HIV-1 infection (Mingxin Dong et al., 2012).
Analytical and Chemical Properties
- The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents have been studied, showcasing their potential in photophysical and photochemical applications (Jiaan Gan et al., 2003).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMJLZMYHKOTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperazin-2-one hydrochloride | |
CAS RN |
1332528-44-5 | |
Record name | 2-Piperazinone, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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